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2-(4-Methoxybenzyl)-2-methyloxirane
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Overview
Description
2-(4-Methoxybenzyl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a methoxybenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2-methyloxirane typically involves the reaction of 4-methoxybenzyl chloride with a suitable epoxide precursor under basic conditions. One common method is the reaction of 4-methoxybenzyl chloride with sodium methoxide, followed by the addition of an epoxide such as propylene oxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to diols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: 2-(4-Methoxybenzyl)-2-methyl-1,2-ethanediol.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybenzyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2-methyloxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions. The methoxybenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-methyloxirane: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Methoxybenzyl)-2-ethyloxirane: Similar structure but with an ethyl group instead of a methyl group.
2-(4-Methoxybenzyl)-2-methylthiirane: Similar structure but with a thiirane ring instead of an oxirane ring.
Uniqueness
2-(4-Methoxybenzyl)-2-methyloxirane is unique due to the presence of both the methoxybenzyl group and the oxirane ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The methoxy group can also enhance the compound’s solubility and stability, further contributing to its utility in various applications.
Biological Activity
2-(4-Methoxybenzyl)-2-methyloxirane, an epoxide compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl alcohol with an epoxidizing agent. A common method utilizes m-chloroperbenzoic acid in dichloromethane at low temperatures to facilitate the formation of the oxirane ring. Alternative methods may employ different epoxidizing agents or catalysts to improve yield and reduce costs.
Biological Activity
Research indicates that this compound exhibits various biological activities that could be exploited for pharmaceutical applications. Its unique structure allows it to interact with biological systems, potentially influencing enzyme-catalyzed reactions and metabolic pathways. The following sections detail specific biological activities observed in studies.
Antimicrobial Properties
A study on related benzyl derivatives revealed significant antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MIC) of these compounds demonstrated high levels of inhibition, suggesting that similar derivatives of this compound could exhibit comparable antimicrobial effects .
Pathogen Type | MIC (µg/mL) | Activity Level |
---|---|---|
Gram-positive bacteria | < 50 | High |
Gram-negative bacteria | < 100 | Moderate |
Yeast | < 75 | High |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has shown that epoxides can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
-
Case Study on Antimicrobial Activity :
A library of O-benzyl derivatives was tested against multiple microorganisms. The results indicated that compounds with similar structures to this compound displayed significant antimicrobial properties, confirming the potential for developing new antibacterial agents . -
Case Study on Anticancer Activity :
Investigations into the effects of epoxide compounds on cancer cell lines revealed that certain derivatives could inhibit tumor growth by inducing apoptosis. These findings suggest that this compound may also possess anticancer properties worth exploring further .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2-methyloxirane |
InChI |
InChI=1S/C11H14O2/c1-11(8-13-11)7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
NQQXPUBFNDVYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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